3-Morpholin-4-ylbutan-1-ol
Overview
Description
3-Morpholin-4-ylbutan-1-ol: is an organic compound with the molecular formula C8H17NO2 . It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a butanol chain. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylbutan-1-ol typically involves the reaction of morpholine with butanal in the presence of a reducing agent. One common method is the reductive amination of butanal with morpholine using sodium borohydride as the reducing agent. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholin-4-ylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Morpholin-4-ylbutanal or 3-Morpholin-4-ylbutanone.
Reduction: Formation of various morpholine derivatives.
Substitution: Formation of halogenated or aminated morpholine derivatives.
Scientific Research Applications
3-Morpholin-4-ylbutan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylbutan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. For example, in the treatment of inflammatory diseases, it may inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the butanol chain.
4-Morpholinobutan-1-ol: A closely related compound with a different substitution pattern on the butanol chain.
Uniqueness: 3-Morpholin-4-ylbutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a butanol chain makes it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
3-morpholin-4-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2-5-10)9-3-6-11-7-4-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVZWRSIWZAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602102 | |
Record name | 3-(Morpholin-4-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35806-22-5 | |
Record name | 3-(Morpholin-4-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35806-22-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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